N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0714697
InChI:
InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+
SMILES:
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2
Molecular Formula:
C18H18N2O3
Molecular Weight:
310.3 g/mol
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
CAS No.:
Cat. No.: VC0714697
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
| Standard InChI | InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+ |
| Standard InChI Key | FIZIVWDRMLXRNE-QGOAFFKASA-N |
| Isomeric SMILES | CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)CC)/N2 |
| SMILES | CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator